Nocolok Zn Flux

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nocolok Zinc Flux is a specialized brazing agent used primarily in the aluminum brazing process. It is a reactive flux that facilitates the joining of aluminum components by removing the oxide layer on the aluminum surface, allowing the filler metal to flow and form a strong metallurgical bond. This compound is particularly valued for its ability to enhance corrosion resistance by forming a zinc-rich diffusion layer on the aluminum surface during the brazing process .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nocolok Zinc Flux is synthesized through a liquid-phase process involving aluminum hydroxide, hydrofluoric acid, and potassium hydroxide. The reaction conditions are carefully controlled to ensure the production of a high-quality flux with consistent properties .

Industrial Production Methods: In industrial settings, Nocolok Zinc Flux is produced in large batches using a water-based process. The raw materials are mixed and reacted to form potassium zinc fluoride, which is then dried and milled into a fine white powder. The final product is packaged in various forms, including paper bags and cardboard drums, to meet the needs of different applications .

Chemical Reactions Analysis

Types of Reactions: Nocolok Zinc Flux primarily undergoes reduction and substitution reactions during the brazing process. When heated in contact with aluminum, the flux decomposes to release potassium fluoroaluminates and elemental zinc .

Common Reagents and Conditions: The primary reagents involved in the reactions of Nocolok Zinc Flux are aluminum-silicon filler metals and aluminum substrates. The brazing process typically occurs at temperatures between 565°C and 572°C, where the flux becomes reactive and facilitates the formation of a zinc-rich diffusion layer .

Major Products Formed: The major products formed during the brazing process include potassium fluoroaluminates and a zinc-rich diffusion layer on the aluminum surface. These products enhance the corrosion resistance and mechanical properties of the brazed joint .

Scientific Research Applications

Nocolok Zinc Flux has a wide range of applications in scientific research and industry. In chemistry, it is used to study the mechanisms of flux-assisted brazing and the formation of diffusion layers. In the automotive industry, it is employed in the production of heat exchangers, radiators, and other components that require strong, corrosion-resistant joints .

In materials science, researchers use Nocolok Zinc Flux to investigate the effects of zinc diffusion on the properties of aluminum alloys. The compound is also used in the development of new brazing techniques and materials for various industrial applications .

Mechanism of Action

The primary mechanism of action of Nocolok Zinc Flux involves the removal of the oxide layer on the aluminum surface and the formation of a zinc-rich diffusion layer. When the flux is heated in contact with aluminum, it decomposes to release potassium fluoroaluminates and elemental zinc. The potassium fluoroaluminates dissolve the oxide layer, allowing the filler metal to flow and form a strong bond. The elemental zinc diffuses into the aluminum surface, creating a zinc-rich layer that enhances corrosion resistance .

Comparison with Similar Compounds

Similar Compounds:

- Nocolok Lithium Flux

- Standard Nocolok Flux

- Zinc-coated brazing sheets

Uniqueness: Nocolok Zinc Flux is unique in its ability to form a zinc-rich diffusion layer on the aluminum surface, which significantly enhances corrosion resistance. This property distinguishes it from other fluxes, such as Nocolok Lithium Flux, which is primarily used to improve corrosion resistance in stationary air conditioning systems under stagnant water conditions . Standard Nocolok Flux does not provide the same level of corrosion protection as Nocolok Zinc Flux .

Nocolok Zinc Flux is also an alternative to zinc-coated brazing sheets, offering a more controlled and precise method for creating zinc diffusion layers .

Properties

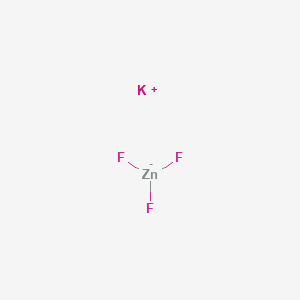

CAS No. |

13827-02-6 |

|---|---|

Molecular Formula |

F3KZn |

Molecular Weight |

161.5 g/mol |

IUPAC Name |

potassium;zinc;trifluoride |

InChI |

InChI=1S/3FH.K.Zn/h3*1H;;/q;;;+1;+2/p-3 |

InChI Key |

DPYIKVADDNJMDC-UHFFFAOYSA-K |

SMILES |

F[Zn-](F)F.[K+] |

Canonical SMILES |

[F-].[F-].[F-].[K+].[Zn+2] |

physical_description |

DryPowde |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B3366499.png)

![28-Ethoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaene-25,26,27-triol](/img/structure/B3366534.png)